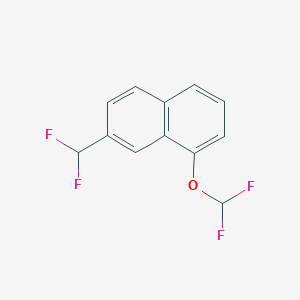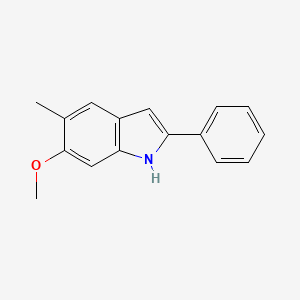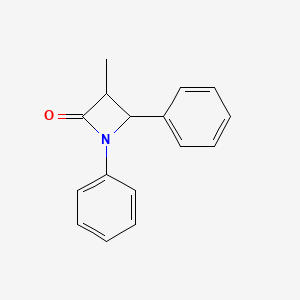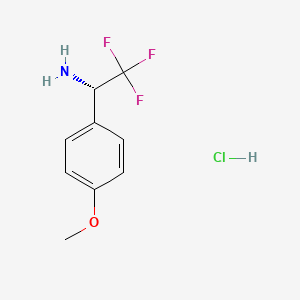
7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, an imidazolyl group at the 3rd position, and a methyl group at the 6th position on the chromen-4-one backbone. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the formation of the chromen-4-one core, followed by the introduction of the hydroxy, imidazolyl, and methyl groups through various chemical reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the selection of suitable raw materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazolyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions involving the imidazolyl group can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds to 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one include other chromen-4-one derivatives with different substituents, such as:
- 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one
- 7-Hydroxy-3-(1H-imidazol-4-yl)-6-ethyl-4H-chromen-4-one
- 7-Hydroxy-3-(1H-imidazol-4-yl)-6-phenyl-4H-chromen-4-one
Uniqueness
The uniqueness of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy, imidazolyl, and methyl groups in specific positions on the chromen-4-one backbone allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
67832-79-5 |
|---|---|
分子式 |
C13H10N2O3 |
分子量 |
242.23 g/mol |
IUPAC名 |
7-hydroxy-3-(1H-imidazol-5-yl)-6-methylchromen-4-one |
InChI |
InChI=1S/C13H10N2O3/c1-7-2-8-12(3-11(7)16)18-5-9(13(8)17)10-4-14-6-15-10/h2-6,16H,1H3,(H,14,15) |
InChIキー |
DDGHTYMNCVOYRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)



![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)


